molecular formula C17H14F3N3O B2802253 N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 868971-00-0

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-(trifluoromethyl)benzamide

Cat. No. B2802253
CAS RN: 868971-00-0
M. Wt: 333.314
InChI Key: WDKQXAIWQZHPGR-UHFFFAOYSA-N
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Description

“N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-(trifluoromethyl)benzamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Mechanism of Action

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

properties

IUPAC Name

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c1-11-3-2-8-23-10-14(22-15(11)23)9-21-16(24)12-4-6-13(7-5-12)17(18,19)20/h2-8,10H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKQXAIWQZHPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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